![molecular formula C22H32F2O B1602422 2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene CAS No. 431947-34-1](/img/structure/B1602422.png)
2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Overview
Description
2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene (DFMPC) is a chemical compound of the benzene family, which has been extensively studied for its various scientific applications. It is an aromatic compound, which is composed of a benzene ring with two fluorine atoms and a methoxy group attached to it. DFMPC is a relatively new compound, with its first synthesis being reported in 2001. Since then, it has been studied for its numerous applications, ranging from its use in synthesis of other compounds to its potential applications in medicinal chemistry.
Scientific Research Applications
Dielectric and Elastic Properties in Liquid Crystals
A study by Ma et al. (2013) investigated the physical properties of fluorinated phenyl bicyclohexane liquid crystals (LCs), including 2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene. They found that the mixing proportions of such compounds significantly influence their dielectric constants and the splay elastic constants in liquid crystals, impacting the threshold voltage and anisotropic dielectric properties (Ma et al., 2013).
Synthesis and Applications in Liquid Crystal Manufacturing
Guo-jun (2010) detailed a synthesis method for liquid crystals with a terminal difluoroethyleneoxy group using a backbone of phenylbicyclohexane, which includes derivatives of this compound. This process, characterized by cheap starting materials and fewer experimental steps, is important for producing liquid crystals with unique properties (Guo-jun, 2010).
Metabolic Profiling in Environmental Studies
Wang et al. (2022) conducted metabolic profiling of a closely related compound, 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, a typical fluorinated liquid-crystal monomer. This study is crucial in understanding the ecological and human safety impact of such compounds, as it sheds light on their potential persistence, bioaccumulation, and toxicity (Wang et al., 2022).
Photogeneration and Reactivity
Protti et al. (2004) explored the photochemistry of compounds like 4-chloroanisole, which is structurally similar to this compound. They observed that these compounds undergo reductive dehalogenation leading to the formation of arylated products, highlighting their potential in synthetic organic chemistry (Protti et al., 2004).
properties
IUPAC Name |
2,3-difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32F2O/c1-3-4-15-5-7-16(8-6-15)17-9-11-18(12-10-17)19-13-14-20(25-2)22(24)21(19)23/h13-18H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGPBGWMABUJNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)OC)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591015 | |
Record name | (1r,1's,4r,4'r)-4-(2,3-Difluoro-4-methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
431947-34-1 | |
Record name | (1r,1's,4r,4'r)-4-(2,3-Difluoro-4-methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-difluoro-1-methoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.221.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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